

3-Bromo-4'-iodo-1,1'-biphenyl molecular weight

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Compound of Interest

Compound Name: **3-Bromo-4'-iodo-1,1'-biphenyl**

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An In-depth Technical Guide to **3-Bromo-4'-iodo-1,1'-biphenyl**: Synthesis, Reactivity, and Applications

Introduction

3-Bromo-4'-iodo-1,1'-biphenyl is a di-halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its structure, featuring a biphenyl core with bromine and iodine atoms at distinct positions, allows for selective and sequential functionalization. This differential reactivity is the cornerstone of its utility, enabling the precise construction of complex, multi-ring systems.^[1] This guide provides a comprehensive overview of **3-Bromo-4'-iodo-1,1'-biphenyl**, covering its fundamental properties, synthesis, reactivity, and critical applications in drug discovery and materials science. It is intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic intermediate.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. The key quantitative data for **3-Bromo-4'-iodo-1,1'-biphenyl** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ BrI	PubChem[2]
Molecular Weight	359.00 g/mol	PubChem[2]
IUPAC Name	1-bromo-3-(4-iodophenyl)benzene	PubChem[2]
CAS Number	187275-73-6	TCI[3]
Appearance	White to Gray to Brown powder/crystal	TCI[3]
Purity	>95.0% (GC)	TCI[3]
SMILES	C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)I	PubChem[2]

Synthesis and Reactivity

The synthesis of substituted biphenyls like **3-Bromo-4'-iodo-1,1'-biphenyl** is typically achieved through cross-coupling reactions. A common strategy involves the coupling of two functionalized benzene rings, for example, using a palladium-catalyzed reaction between an aryl halide and an arylboronic acid (Suzuki-Miyaura coupling).

The true synthetic power of **3-Bromo-4'-iodo-1,1'-biphenyl** lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond.[4] This reactivity difference (C-I > C-Br >> C-Cl) allows for selective functionalization at the 4'-position (iodine) while leaving the 3-position (bromine) intact for a subsequent, different coupling reaction.[4] This sequential, site-selective approach is invaluable for building complex molecular architectures from a single precursor.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

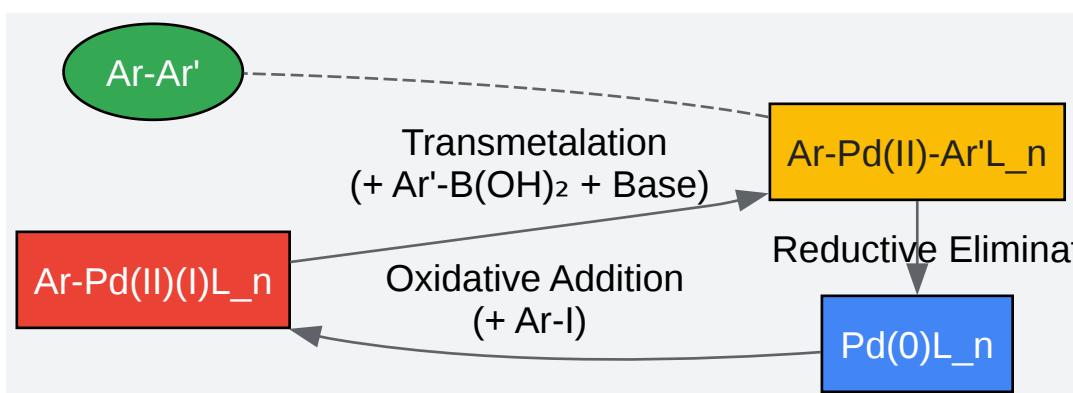
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and

an organohalide.^[4] **3-Bromo-4'-iodo-1,1'-biphenyl** is an ideal substrate for this reaction. The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (preferentially the more reactive C-I bond of our substrate), breaking the C-I bond and oxidizing the palladium to Pd(II).^{[4][5]}
- Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, replacing the halide.^[5]
- Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.^[5]



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

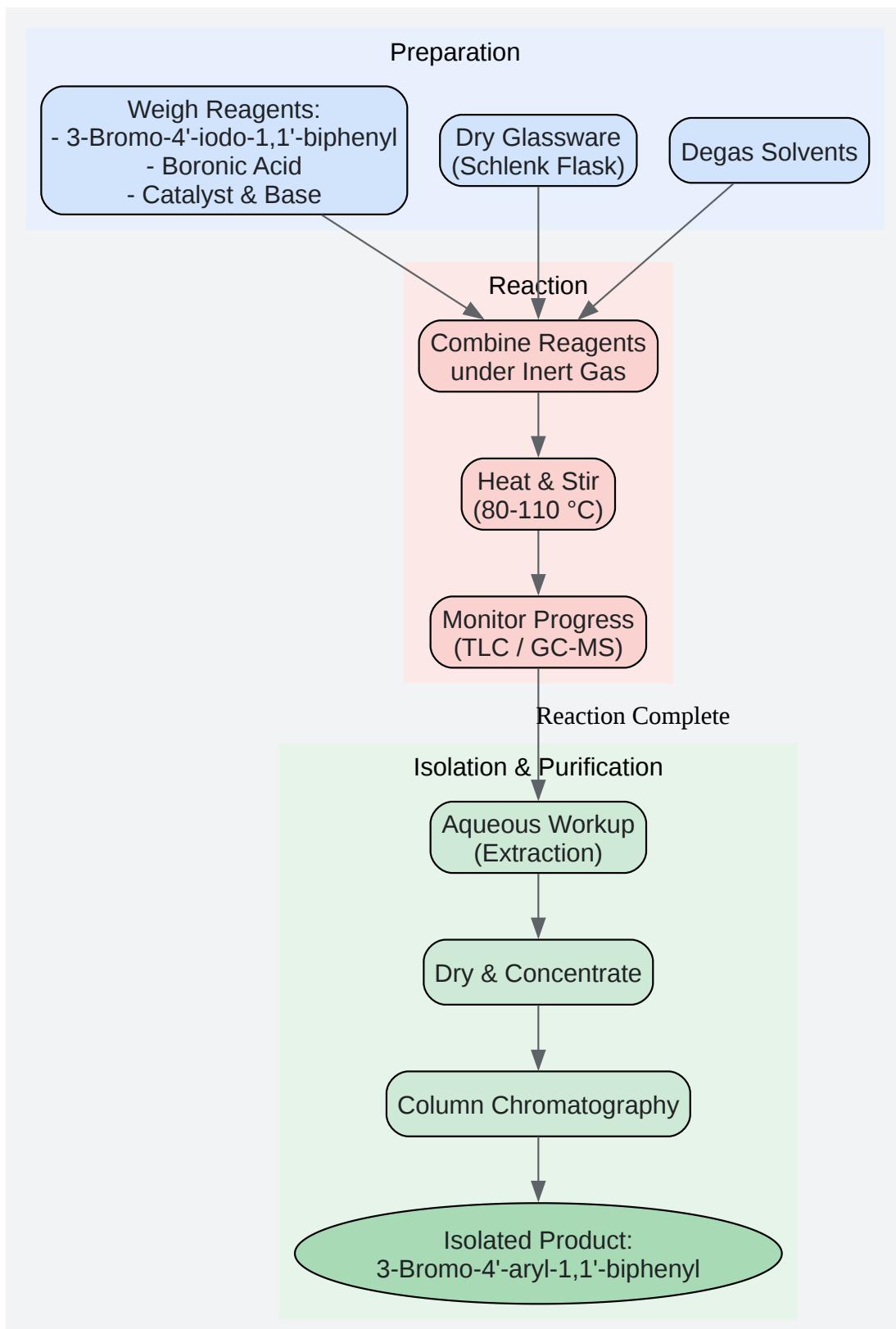
This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling reaction at the C-I bond of **3-Bromo-4'-iodo-1,1'-biphenyl**.

Materials:

- **3-Bromo-4'-iodo-1,1'-biphenyl**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., Toluene/Water, Dioxane/Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add **3-Bromo-4'-iodo-1,1'-biphenyl** (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).
- Solvent Addition: Add the degassed solvent system via syringe. The use of an aqueous solvent mixture is common and often accelerates the transmetalation step.
- Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS. The selective consumption of the starting material and formation of the mono-coupled product should be observed.
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 3-bromo-4'-aryl-1,1'-biphenyl.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Development and Materials Science

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to use intermediates like **3-Bromo-4'-iodo-1,1'-biphenyl** to construct complex, functionalized biphenyls is therefore highly valuable.^[1] Medicinal chemists can systematically modify the biphenyl core to optimize a compound's pharmacological properties, such as potency, selectivity, and metabolic stability.

In materials science, this compound serves as a key building block for organic semiconductors, liquid crystals, and materials used in Organic Light-Emitting Diodes (OLEDs).^{[1][6]} The rigid biphenyl core helps create extended π -conjugated systems, which are essential for desirable charge transport and luminescence properties in electronic devices.^{[1][6]}

Safety and Handling

3-Bromo-4'-iodo-1,1'-biphenyl requires careful handling in a laboratory setting.

- **Hazards:** It is harmful if swallowed and causes skin irritation.^{[7][8]} It may also cause serious eye irritation and respiratory irritation.^{[8][9]}
- **Precautions:** Always handle this chemical in a well-ventilated area or a fume hood.^[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^{[7][9]} Avoid breathing dust.^[8]
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water.^{[7][8]} For eye contact, rinse cautiously with water for several minutes.^{[8][9]} If swallowed, rinse mouth and seek immediate medical attention.^[7]
- **Storage:** Store in a dry, cool, and well-ventilated place, away from light.^{[8][9]}

Conclusion

3-Bromo-4'-iodo-1,1'-biphenyl is a powerful and versatile intermediate in organic chemistry. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides chemists with a tool for precise, sequential synthesis. This capability is critically important in the rational

design of new pharmaceuticals and advanced functional materials, making this compound a key enabler of innovation across multiple scientific disciplines.

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